{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
Description
This compound (CAS: 577766-53-1) is a heterocyclic organic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with an indole moiety and substituted with a 2-bromophenyl group and an acetic acid side chain. Its molecular formula is C₂₀H₁₁BrN₄O₄S, with a molecular weight of 481.97 g/mol . The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C20H11BrN4O4S |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C20H11BrN4O4S/c21-12-7-3-1-5-10(12)17-22-20-25(23-17)19(29)16(30-20)15-11-6-2-4-8-13(11)24(18(15)28)9-14(26)27/h1-8H,9H2,(H,26,27)/b16-15- |
InChI Key |
FIUZKFKHCMMTMR-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)/C(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)C(=O)N2CC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound {(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article reviews its biological activity based on diverse research findings.
Structural Overview
The compound features multiple heterocyclic rings, including thiazole and triazole moieties. The presence of a bromophenyl group and an indole derivative enhances its pharmacological properties. The molecular formula is with a molecular weight of 465.3 g/mol .
Anticonvulsant Activity
Research indicates that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown effectiveness against seizures induced by maximal electroshock and pentylene tetrazole in animal models . This suggests that the compound may also possess anticonvulsant activity.
Antifungal Properties
While some thiazolo-based compounds have been synthesized for antifungal activity, studies reported poor efficacy against various Candida species . However, the structural characteristics of our compound imply potential antifungal activity that warrants further investigation.
Cytotoxicity and Cancer Research
Recent studies have highlighted the cytotoxic effects of heterocyclic compounds on cancer cell lines. For example, certain triazole derivatives demonstrated enhanced cytotoxicity against M-Hela and HuTu 80 cancer cell lines compared to standard treatments such as Sorafenib . This indicates that this compound may also exhibit similar anticancer properties.
Understanding the mechanism through which this compound exerts its biological effects is crucial. Interaction studies with biological macromolecules such as proteins and nucleic acids can provide insights into its action mechanism. Techniques such as molecular docking and in vitro assays are essential for elucidating these interactions.
Case Studies
Several case studies have explored the pharmacological potential of compounds structurally related to this compound:
Future Directions
Further research is needed to fully explore the biological activities of this compound. Potential areas for exploration include:
- Enhanced Synthesis : Optimizing synthetic routes to improve yield and purity.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Mechanistic Studies : Investigating specific interactions with target proteins or pathways.
Scientific Research Applications
Synthesis of the Compound
Synthesis typically involves multi-step reactions including cyclization and functional group modifications. The process often starts with simpler precursors that undergo various transformations to form the complex structure of the target compound. Techniques such as microwave irradiation can enhance reaction efficiency and yield .
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-triazole structures exhibit significant antibacterial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazine have shown broad-spectrum antibacterial activity against various strains of bacteria. In comparative studies, certain derivatives demonstrated higher efficacy than standard antibiotics like Ciprofloxacin . This suggests that the compound could potentially serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The structural features of this compound also suggest potential anticancer properties. Compounds containing indole and thiazole rings have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies involving molecular docking have indicated promising interactions with cancer-related targets .
Anti-inflammatory Properties
Compounds derived from thiazolo-triazole frameworks have been reported to possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized several thiazolo-triazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than those of conventional treatments .
- Anticancer Mechanisms : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanisms involve the activation of caspases and modulation of Bcl-2 family proteins .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromophenyl Substitutions
Key Observations :
- The position of bromine on the phenyl ring (2- vs. 3-bromo) significantly alters electronic properties and binding interactions. For example, compound 6k (3-bromophenyl) exhibits moderate antifungal activity, while the target compound’s bioactivity remains uncharacterized .
- Heterocycle variations : Replacing the thiazolo-triazole core with benzoxazole (as in 6k ) reduces molecular weight (~464 vs. 482) and modifies hydrogen-bonding capacity due to the absence of a sulfur atom in the oxazole ring .
Analogues with Bioactive Thiazolidinone-Indole Hybrids
Key Observations :
- The acetic acid group in the target compound may enhance solubility compared to 5h ’s benzoic acid, though this requires experimental validation .
- Thioxothiazolidinone derivatives (5b, 5h) demonstrate potent antimicrobial activity, suggesting that the thiazolo-triazole core in the target compound could be similarly bioactive if tested .
Substituent-Driven Property Variations
Key Trends :
- Electron-withdrawing groups (e.g., Br, Cl) enhance stability and electrophilic reactivity, favoring interactions with nucleophilic enzyme residues.
- Polar substituents (acetic acid, methoxy) improve aqueous solubility, critical for pharmacokinetics .
Q & A
Q. What are the optimal conditions for synthesizing this compound, and how can purity be validated?
The synthesis typically involves refluxing 1,2,4-triazole-5-thiol derivatives with bromophenyl-substituted maleimides in glacial acetic acid, followed by recrystallization from ethanol or acetic acid . Key parameters include:
- Temperature : 80–100°C for 2–5 hours.
- Solvent : Acetic acid or ethanol for solubility and stability.
- Catalysts : Sodium acetate (0.01–0.1 mol) to enhance reaction efficiency . Purity validation employs Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm) and confirms Z-configuration via coupling constants .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~500–550).
- X-ray Crystallography : Resolves crystallographic ambiguities using programs like SHELX for twinned or high-resolution data .
Q. What biological mechanisms are hypothesized for this compound?
The indole-thiazolo-triazole scaffold suggests interactions with enzymes (e.g., carbonic anhydrase) or receptors via hydrogen bonding and π-π stacking. Preliminary studies on analogs indicate antimicrobial and anticancer potential . Target validation requires molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition kinetics) .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during structural refinement?
Discrepancies in bond lengths or ring puckering (e.g., thiazolo-triazole ring distortion) may arise from dynamic disorder or twinning. Solutions include:
- SHELXL refinement with TWIN/BASF commands for twinned data .
- Computational modeling of puckering coordinates (Cremer-Pople parameters) to validate experimental geometry .
- Cross-validation with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond angles .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity optimization : Adjust substituents (e.g., bromophenyl vs. methoxyphenyl) to modulate logP values (SwissADME predictions) .
- Salt formation : React with organic/inorganic bases (e.g., sodium or arginine salts) to enhance aqueous solubility .
- Prodrug design : Introduce ester groups (e.g., ethyl acetate) for controlled release, as seen in analogous thiazole derivatives .
Q. How do reaction conditions influence byproduct formation during synthesis?
Side products like regioisomers or oxidation intermediates emerge from:
Q. What analytical approaches resolve spectral overlaps in NMR data?
Overlapping signals (e.g., aromatic protons in bromophenyl and indole moieties) are addressed via:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects .
- Deuterated solvent screening : DMSO-d6 vs. CDCl3 to shift specific resonances .
Data Analysis & Methodological Challenges
Q. How are conflicting bioactivity results between analogs reconciled?
Discrepancies (e.g., IC50 variations in enzyme inhibition) may stem from:
- Steric effects : Bulkier substituents (e.g., 2-methylfuran) hindering target binding .
- Solubility differences : Poorly soluble analogs yielding false-negative results in cell-based assays . Solutions : Normalize data using positive controls (e.g., celecoxib for COX-2 inhibition) and repeat assays under standardized conditions .
Q. What computational tools predict synthetic feasibility and stability?
- Retrosynthesis planners (e.g., Chematica) identify viable routes using known triazole-thiazole coupling reactions .
- Molecular dynamics (MD) simulations : Assess thermal stability (e.g., AMBER for bond dissociation energies) .
- DFT-based reactivity indices : Predict electrophilic/nucleophilic sites for functionalization .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
